![molecular formula C22H26ClN7O B5966148 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5966148.png)
6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound contains several functional groups including a triazine ring, a piperazine ring, and two phenyl rings. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure would be influenced by the size and shape of these groups as well as any potential steric hindrance or electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific functional groups present. For example, the presence of the piperazine ring could influence the compound’s solubility and reactivity .Mechanism of Action
Target of Action
It’s known that piperazine derivatives, a structural motif found in this compound, are widely employed in drugs such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, the targets could be diverse depending on the specific derivative and its intended use.
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often modulating the activity of the target protein or enzyme . The specific interaction would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
These could include pathways related to the diseases and conditions mentioned above, such as inflammation, coagulation, tumor growth, and diabetes .
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
Given the potential targets and pathways mentioned above, the effects could include modulation of protein or enzyme activity, alteration of cellular signaling, and potential therapeutic effects in the treatment of various diseases and conditions .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its observed properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its potential biological activity, or research into potential uses in fields like materials science or pharmaceuticals .
properties
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c1-2-31-19-8-6-17(7-9-19)25-22-27-20(26-21(24)28-22)15-29-10-12-30(13-11-29)18-5-3-4-16(23)14-18/h3-9,14H,2,10-13,15H2,1H3,(H3,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPBHHKDFJICRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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